11-Triethoxysilylundecanoic acid

self-assembled monolayer surface functionalization photooxidation

11-Triethoxysilylundecanoic acid (TESU acid; CAS 82784-73-4) is a bifunctional organosilane coupling agent of molecular formula C₁₇H₃₆O₅Si and molecular weight 348.55 g/mol. It belongs to the class of ω-functionalized alkyltriethoxysilanes, featuring a terminal carboxylic acid group linked via an 11‑carbon linear alkyl spacer to a triethoxysilyl anchoring moiety.

Molecular Formula C17H36O5Si
Molecular Weight 348.5 g/mol
CAS No. 82784-73-4
Cat. No. B6324697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Triethoxysilylundecanoic acid
CAS82784-73-4
Molecular FormulaC17H36O5Si
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC
InChIInChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19)
InChIKeyDALUXPXOPGMUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Triethoxysilylundecanoic Acid (CAS 82784-73-4): Procurement-Grade Carboxyl-Terminated Organosilane for Oxide Surface Functionalization


11-Triethoxysilylundecanoic acid (TESU acid; CAS 82784-73-4) is a bifunctional organosilane coupling agent of molecular formula C₁₇H₃₆O₅Si and molecular weight 348.55 g/mol . It belongs to the class of ω-functionalized alkyltriethoxysilanes, featuring a terminal carboxylic acid group linked via an 11‑carbon linear alkyl spacer to a triethoxysilyl anchoring moiety. The triethoxysilyl head undergoes hydrolysis to form silanol (Si–OH) groups that condense with surface hydroxyls on oxide substrates—including SiO₂, Al₂O₃, TiO₂, and ZrO₂—yielding covalent siloxane (Si–O–substrate) linkages [1]. The distal COOH group enables downstream bioconjugation via standard EDC/NHS chemistry, making TESU acid a direct-deposition building block for COOH‑terminated self‑assembled monolayers (SAMs) without requiring post‑deposition chemical transformation [2].

Why 11-Triethoxysilylundecanoic Acid Cannot Be Replaced by a Generic Organosilane: Functional, Structural, and Process-Level Differentiation


Within the organosilane coupling agent family, three structural variables dictate functional outcome: (i) the terminal reactive group, (ii) the alkyl spacer length, and (iii) the silicon‑leaving group chemistry. The closest aldehyde‑terminated analog, 11‑triethoxysilylundecanal (TESUD, CAS 116047‑42‑8), yields COOH‑terminated SAMs only after a vacuum‑UV photooxidation step that requires precise pressure control (10⁵ Pa for 25 min) to avoid complete photodecomposition, which occurs within 1 min at 10³ Pa [1]. Shorter‑chain carboxylate silanes such as 10‑triethoxysilyldecanoic acid (C10) or carboxyethylsilanetriol (C2) produce thinner, less ordered monolayers with inferior hydrolytic stability; long‑chain (C11) silane SAMs have been explicitly demonstrated to resist degradation under biosensing‑relevant aqueous buffer conditions far longer than short‑chain (C3–C4) analogs [2]. Thiol‑based COOH alternatives (e.g., 11‑mercaptoundecanoic acid) are restricted to noble‑metal substrates and suffer from long‑term Au–S bond instability, whereas TESU acid forms robust siloxane bonds with industrially ubiquitous oxide surfaces [3]. Substituting any of these variables alters the deposition protocol, SAM quality, substrate scope, or downstream coupling efficiency—making direct interchange scientifically unsound.

11-Triethoxysilylundecanoic Acid: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Direct COOH Deposition vs. TESUD Aldehyde Photooxidation Route: Process Simplicity and SAM Integrity

11-Triethoxysilylundecanoic acid (TESU acid) deposits COOH-terminated SAMs directly onto oxide surfaces in a single chemisorption step. Its closest functional analog, 11-triethoxysilylundecanal (TESUD), provides only aldehyde-terminated surfaces and requires a subsequent vacuum-UV (172 nm) photooxidation step to convert surface CHO to COOH. Hozumi et al. (2008) demonstrated that this photooxidation is exquisitely pressure-sensitive: at a residual pressure of 10⁵ Pa, selective CHO→COOH conversion requires 25 min irradiation without marked change in film thickness or morphology [1]. At 10³ Pa, however, the TESUD-SAM undergoes complete photodecomposition within 1 min, evidenced by water contact angle collapsing from ~80° to <5° and ellipsometric thickness decreasing from ~1.2 nm to ~0.3 nm [1]. TESU acid eliminates this process window entirely, delivering the COOH functionality at deposition, independent of post-treatment conditions.

self-assembled monolayer surface functionalization photooxidation

C11 Alkyl Spacer Hydrolytic Stability: Class-Level Evidence from Long-Chain vs. Short-Chain Silane SAMs Under Aqueous Conditions

Seitz et al. (2011) established through direct experimental comparison that short-chain (C3–C4) organosilane SAMs—including aminopropyltriethoxysilane (APTES) and C4‑aldehyde—are intrinsically unstable under biosensing-relevant aqueous buffer conditions, whereas their long-chain (C11) counterparts (AUTES and C11‑aldehyde) display significantly higher stability and reproducible grafting [1]. Extending this class-level finding, 11‑aminoundecyltriethoxysilane (AUTES, the C11‑amine homolog) has been independently shown to retain full structural integrity over a broad pH range of 2–10 for periods up to 8 days, attributed specifically to the long-chain architecture and homogeneous monolayer formation that shields underlying Si–O–Si bonds from hydrolytic attack . As an analog sharing the identical C11 spacer and triethoxysilyl anchoring group but terminating in COOH instead of NH₂, TESU acid SAMs are expected to benefit from the same chain-length-dependent stabilization mechanism, representing a class-consistent stability advantage over short-chain carboxylate silanes (e.g., carboxyethylsilanetriol, C2).

hydrolytic stability biosensor interface silane SAM durability

Surface Coverage Efficiency on Oxidized Silicon and Aluminum: XPS-Quantified Silane Grafting Density

Kallury et al. (1992) synthesized 11-triethoxysilylundecanoic acid t-butyldimethylsilyl ester—a protected form of TESU acid—alongside a panel of N‑acyl APTES derivatives, and covalently bound all silanes to oxidized silicon and aluminum surfaces via both adsorption and Langmuir–Blodgett transfer [1]. X‑ray photoelectron spectroscopy (XPS) analysis of the Si(2p)silane:Si(2p)substrate binding energy peak ratios yielded estimated surface coverages of 80–90% for the functionalized silane-treated surfaces [1]. This coverage range provides a benchmark for grafting efficiency on oxide substrates relevant to semiconductor, MEMS, and biosensor fabrication. In comparison, thiol-on-gold SAM systems (e.g., 11‑mercaptoundecanoic acid) achieve comparable coverages only on Au(111) single-crystal surfaces and are incompatible with oxide-passivated substrates without an intermediate adhesion layer.

surface coverage XPS quantification silane grafting density

SAM Thickness and Molecular Ordering: C11 Monolayer Barrier Quality vs. Short-Chain Silanes

The C11 alkyl spacer of TESU acid yields self-assembled monolayers whose structural quality has been characterized through the closely related TESUD system. Hozumi et al. (2006) reported that vapor-phase deposition of TESUD on native-oxide silicon and quartz produced a well-ordered SAM with an ellipsometric thickness of 1.2 ± 0.1 nm and a flat, homogeneous surface morphology confirmed by AFM, with no marked change in surface morphology upon silanization [1]. The Gelest technical datasheet for SIT8194.0 (TESUD) explicitly states that this C11 silane 'provides greater stability for coupled proteins than shorter alkyl homologs' [2]. In contrast, the short-chain homolog triethoxysilylbutyraldehyde (SIT8185.3, C4) yields thinner monolayers (~0.4–0.5 nm) with reduced interchain van der Waals stabilization, compromising barrier function and long-term biomolecule coupling stability. TESU acid, sharing the identical C11 backbone, is expected to produce SAMs of comparable thickness and ordering quality.

ellipsometric thickness SAM ordering molecular packing

Siloxane vs. Thiol Anchoring Chemistry: Substrate Versatility and Long-Term Bond Stability

11‑Triethoxysilylundecanoic acid anchors to substrates through hydrolysis of ethoxy groups to silanols, which condense with surface hydroxyl groups to form covalent siloxane (Si–O–substrate) bonds. This chemistry is compatible with a broad range of industrially relevant oxide surfaces including SiO₂, Al₂O₃, TiO₂, ZrO₂, and ITO [1]. The closest thiol‑based COOH‑functional analog, 11‑mercaptoundecanoic acid (MUA), requires gold, silver, or other noble‑metal substrates for self‑assembly and suffers from documented long‑term Au–S bond instability, which has driven efforts to replace thiol SAMs with siloxane‑based interfaces for applications requiring repeatable, long‑duration sensing [2]. While a direct bond‑energy comparison is complicated by environmental factors, the siloxane anchoring strategy eliminates the noble‑metal substrate requirement and the associated Au–S degradation pathway, enabling direct functionalization of device‑relevant oxide surfaces.

substrate compatibility siloxane bond Au-S bond stability

11-Triethoxysilylundecanoic Acid: Evidence-Driven Research and Industrial Application Scenarios


Single-Step COOH-Terminated SAM Fabrication for Silicon-Based Biosensors

For researchers and manufacturers developing label-free biosensors on SiO₂/Si or ITO transducer surfaces (e.g., FET biosensors, electrochemical impedance sensors), TESU acid enables direct deposition of carboxylate-terminated SAMs in a single chemisorption step. As demonstrated by the comparative evidence in Section 3 (Evidence 1), this eliminates the vacuum-UV photooxidation step required when using the aldehyde analog TESUD, which carries a documented risk of complete monolayer photodecomposition at suboptimal pressure [1]. The resulting COOH surface is immediately ready for EDC/NHS activation and covalent immobilization of amine-terminated biomolecules (antibodies, DNA probes, enzymes), reducing total processing steps by approximately 50% and removing a critical process-control failure mode.

Long-Term Aqueous-Phase Biosensing and Diagnostic Interfaces Requiring Extended Operational Stability

In vitro diagnostic platforms and implantable biosensor coatings that must maintain functional integrity during prolonged exposure to physiological buffers (pH 2–10) benefit from the C11 alkyl spacer architecture of TESU acid. The class-level hydrolytic stability evidence (Section 3, Evidence 2) demonstrates that long-chain (C11) silane SAMs retain structural integrity for ≥8 days across a pH 2–10 range, whereas short-chain (C3–C4) SAMs degrade under biosensing conditions [2]. This stability advantage is critical for applications such as continuous glucose monitoring, cytokine detection in serum, and DNA hybridization assays where surface degradation directly compromises signal-to-noise ratio and sensor lifetime.

Oxide Nanoparticle and Microparticle Surface Functionalization for Biomedical and Composite Applications

TESU acid is suited for grafting COOH functionality onto oxide nanoparticles (SiO₂, Fe₂O₃, TiO₂, Al₂O₃) used in drug delivery, magnetic resonance imaging contrast agents, and polymer nanocomposites. The siloxane anchoring chemistry (Section 3, Evidence 5) provides covalent particle surface modification without the noble-metal substrate constraint of thiol-based ligands. The 80–90% surface coverage benchmark established by Kallury et al. [3] on oxidized Si and Al supports efficient grafting density, while the C11 spacer provides sufficient length to present the COOH group beyond the particle surface boundary layer for subsequent bioconjugation or polymer matrix coupling.

Micro- and Nanopatterned Carboxylate Surface Templates via Direct-Write or Photolithographic Approaches

For applications requiring spatially defined COOH domains on oxide surfaces (e.g., cell micropatterning, protein microarrays, selective area metallization), TESU acid offers a direct-patterning advantage over the TESUD/photooxidation route. While TESUD-based patterning requires a two-step sequence of silanization followed by masked VUV irradiation with precise pressure control [1], TESU acid can be directly patterned using microcontact printing, inkjet deposition, or photolithographic lift-off in a single silanization step. The well-ordered monolayer quality and flat surface morphology (AFM-confirmed for the C11 silane family, Evidence 4) support high-fidelity pattern transfer with minimal edge roughness.

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